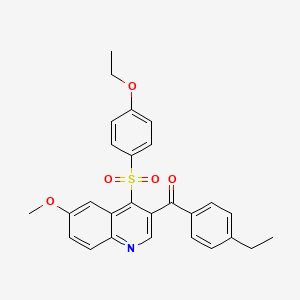

4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline

Description

4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name |

[4-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5S/c1-4-18-6-8-19(9-7-18)26(29)24-17-28-25-15-12-21(32-3)16-23(25)27(24)34(30,31)22-13-10-20(11-14-22)33-5-2/h6-17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAORQIUJDMILCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl and sulfonyl groups. The final step usually involves the addition of the methoxy and ethylphenyl groups under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethylphenyl groups.

Reduction: Reduction reactions could be used to modify the sulfonyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new drugs.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and cancer, suggesting that this compound could have similar applications.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and DNA. The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinoline: The parent compound of many derivatives with diverse biological activities.

Sulfonylureas: A class of compounds with sulfonyl groups, used as antidiabetic agents.

Uniqueness

4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Biological Activity

The compound 4-(4-ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation.

- Molecular Formula : C19H20N2O4S

- Molecular Weight : 372.44 g/mol

- IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with enzyme active sites, potentially inhibiting key metabolic pathways.

- Receptor Modulation : The quinoline structure can facilitate binding to various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The methoxy group may contribute to free radical scavenging, providing protective effects against oxidative stress.

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to This compound possess activity against a range of bacteria and fungi, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 10 |

| HeLa (cervical) | 8 |

| A549 (lung) | 12 |

Case Studies

-

Study on Antimicrobial Activity :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound of interest. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent. -

Investigation of Anticancer Effects :

Another study published in the Journal of Medicinal Chemistry explored the anticancer properties of several quinoline derivatives. The findings indicated that This compound exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.